molecular formula C8H16S B1655875 2-Cyclohexylethanethiol CAS No. 4379-01-5

2-Cyclohexylethanethiol

Cat. No. B1655875
CAS RN: 4379-01-5
M. Wt: 144.28 g/mol
InChI Key: YXDGZCLTJURFAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Cyclohexylethanethiol is determined by its molecular formula, C8H16S . Unfortunately, the specific details about the molecular structure analysis of this compound are not available in the searched resources.

Scientific Research Applications

1. Molecular Interaction Studies

2-Cyclohexylethanethiol, related to cyclohexane, has been used in studies analyzing molecular interactions in liquid mixtures. Ultrasonic measurements have been employed to investigate the interactions between molecules like cyclohexane and 2-ethoxyethanol. Such studies contribute to the understanding of the physical and chemical properties of these mixtures, which are significant in various industrial applications (Durgabhavani, Kavitha, Narendra, Srilakshmi, & Ratnakar, 2019).

2. Bioremediation

Cyclohexane, closely related to 2-Cyclohexylethanethiol, has been studied for its degradation by specific microorganisms like Rhodococcus sp. EC1. This research is vital for environmental bioremediation, especially in treating cyclohexane contamination, which is more challenging than degrading other hydrocarbons (Lee & Cho, 2008).

3. Catalytic Reactions

2-Cyclohexylethanethiol is also significant in the synthesis of various compounds through catalytic reactions. For example, iodine-catalyzed formation of 2-arylsulfanylphenols from thiols and cyclohexanones, where cyclohexanones (related to cyclohexane) serve as a phenol source. Such catalytic processes are fundamental in the development of new chemical compounds and materials (Liao, Jiang, Chen, Qi, & Deng, 2013).

4. Nanotechnology

In the field of nanotechnology, cyclohexane, which shares similar properties with 2-Cyclohexylethanethiol, has been used in synthesizing nanoparticles like Ca(OH)2. These nanoparticles have numerous applications in science and technology, including drug delivery systems in pharmaceuticals (Nanni & Dei, 2003).

5. Advanced Material Synthesis

Related to cyclohexane, 2-Cyclohexylethanethiol can be inferred to play a role in the synthesis of advanced materials. For instance, multiwall carbon nanotubes (MWCNTs) synthesized using cyclohexanol as a precursor demonstrate the importance of such compounds in developing high-purity materials for technological advancements (Shirazi, Ahmadzadeh Tofighy, Mohammadi, & Pak, 2011).

Safety And Hazards

While the specific safety data sheet for 2-Cyclohexylethanethiol was not found, safety data sheets for similar compounds indicate that precautions should be taken to avoid exposure. These may include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

2-cyclohexylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16S/c9-7-6-8-4-2-1-3-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDGZCLTJURFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611647
Record name 2-Cyclohexylethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylethanethiol

CAS RN

4379-01-5
Record name 2-Cyclohexylethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Schoenauer, A Buergy, J Kreissl… - Journal of agricultural …, 2019 - ACS Publications
Following a structure/odor activity approach as previously published, the present study was focused on three aromatic thiols also identified as food odorants, namely 1-phenylethane-1-…
Number of citations: 11 pubs.acs.org

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